molecular formula C8H5F3N2O4 B13015324 Methyl 5-nitro-2-(trifluoromethyl)isonicotinate

Methyl 5-nitro-2-(trifluoromethyl)isonicotinate

Cat. No.: B13015324
M. Wt: 250.13 g/mol
InChI Key: BSIHJOFUEPEZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-nitro-2-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C8H5F3N2O4 It is a derivative of isonicotinic acid, characterized by the presence of a nitro group at the 5-position and a trifluoromethyl group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-nitro-2-(trifluoromethyl)isonicotinate typically involves the nitration of methyl 2-(trifluoromethyl)isonicotinate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: Methyl 2-(trifluoromethyl)isonicotinate

    Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

    Conditions: The reaction mixture is cooled to 0-5°C and the nitrating agents are added slowly to avoid excessive heat generation. The reaction is then allowed to proceed at room temperature for several hours.

    Product Isolation: The reaction mixture is poured into ice-cold water, and the precipitated product is filtered, washed with water, and dried to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitro-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Methyl 5-amino-2-(trifluoromethyl)isonicotinate

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Higher oxidation state derivatives of the nitro group.

Scientific Research Applications

Methyl 5-nitro-2-(trifluoromethyl)isonicotinate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro and trifluoromethyl groups can enhance its biological activity.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets. Its derivatives are studied for their pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5-nitro-2-(trifluoromethyl)isonicotinate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors on the cell surface or within cells, modulating their activity.

    DNA/RNA: The compound or its derivatives can interact with nucleic acids, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Methyl 5-nitro-2-(trifluoromethyl)isonicotinate can be compared with other similar compounds, such as:

    Methyl 2-(trifluoromethyl)isonicotinate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 5-nitroisonicotinate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Methyl 2-nitroisonicotinate: Has the nitro group at a different position, leading to variations in reactivity and applications.

Uniqueness

The presence of both the nitro and trifluoromethyl groups in this compound makes it unique. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H5F3N2O4

Molecular Weight

250.13 g/mol

IUPAC Name

methyl 5-nitro-2-(trifluoromethyl)pyridine-4-carboxylate

InChI

InChI=1S/C8H5F3N2O4/c1-17-7(14)4-2-6(8(9,10)11)12-3-5(4)13(15)16/h2-3H,1H3

InChI Key

BSIHJOFUEPEZBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.